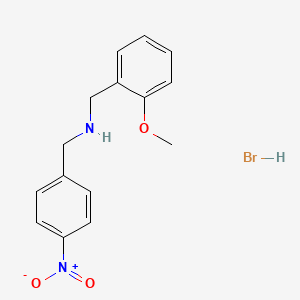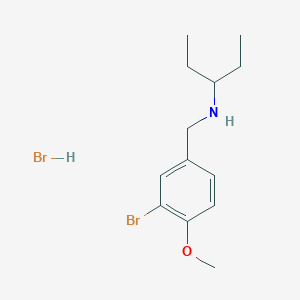
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinol ring substituted with methyl and methylamino groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidinol with methylamine under controlled conditions to ensure the trans configuration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial to achieving high purity and efficiency in the synthesis process.
化学反応の分析
Types of Reactions
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
科学的研究の応用
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- trans-1-Methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol
- trans-1-Isopropyl-4-methylcyclohexane
- trans-1-Ethyl-4-methylcyclohexane
Uniqueness
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride stands out due to its unique combination of a pyrrolidinol ring with methyl and methylamino substitutions. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable for specific research and industrial applications.
特性
CAS番号 |
1609407-60-4 |
|---|---|
分子式 |
C6H15ClN2O |
分子量 |
166.65 g/mol |
IUPAC名 |
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-5-3-8(2)4-6(5)9;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChIキー |
FTTOLUGZKWPVLP-GEMLJDPKSA-N |
SMILES |
CNC1CN(CC1O)C.Cl.Cl |
異性体SMILES |
CN[C@H]1CN(C[C@@H]1O)C.Cl |
正規SMILES |
CNC1CN(CC1O)C.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)

![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)





![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)

amine hydrobromide](/img/structure/B3107374.png)
